1-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Description
1-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15ClN6O3 and its molecular weight is 398.81. The purity is usually 95%.
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Biological Activity
The compound 1-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates multiple pharmacophores known for their biological activities. This article explores its biological activity, particularly focusing on its anticancer potential and other therapeutic applications.
Chemical Structure and Properties
The compound consists of a triazole ring and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms. The presence of methoxy and chloro substituents on the phenyl rings contributes to its lipophilicity and potential bioactivity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole and triazole scaffolds exhibit significant anticancer properties. These activities are often attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation.
- Mechanisms of Action : The compound may exert its effects through:
- Inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis.
- Modulation of histone deacetylases (HDACs) , which play a role in gene expression regulation.
- Induction of apoptosis in cancer cells through various pathways.
Antimicrobial Activity
The oxadiazole derivatives have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections.
Antioxidant Activity
The presence of methoxy groups is associated with enhanced antioxidant activity, which can protect cells from oxidative stress and may contribute to the overall therapeutic efficacy of the compound.
Research Findings
Recent studies have highlighted the biological activities of related compounds. For example:
-
Anticancer Studies :
- A study demonstrated that derivatives of oxadiazoles showed significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia (CEM-13) cells. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies :
- Structure–Activity Relationship (SAR) :
Case Studies
Several case studies have documented the biological effects of similar compounds:
Study | Compound | Activity | Findings |
---|---|---|---|
Deshmukh et al., 2011 | Oxadiazole derivatives | Antibacterial | Effective against multiple bacterial strains |
Rashid et al., 2012 | Triazole derivatives | Antitumor | Induced apoptosis in cancer cells |
Murty et al., 2014 | Salicylic acid-based oxadiazoles | Anticancer | Significant cytotoxicity against leukemia cells |
Properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O3/c1-26-12-6-3-10(4-7-12)17-21-18(28-23-17)15-16(20)25(24-22-15)11-5-8-14(27-2)13(19)9-11/h3-9H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGRWHWQOBHWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)OC)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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